Bis[tris(3-(perfluorooctyl)phenyl)phosphine]palladium(II) dichloride
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Overview
Description
Bis[tris(3-(perfluorooctyl)phenyl)phosphine]palladium(II) dichloride: is a palladium-based complex that is widely used as a catalyst in various organic reactions. This compound is particularly known for its effectiveness in facilitating cross-coupling reactions, such as the Suzuki and Stille couplings, which are essential in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis[tris(3-(perfluorooctyl)phenyl)phosphine]palladium(II) dichloride typically involves the reaction of palladium(II) chloride with tris(3-(perfluorooctyl)phenyl)phosphine in an appropriate solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Bis[tris(3-(perfluorooctyl)phenyl)phosphine]palladium(II) dichloride primarily undergoes catalytic reactions, including:
Cross-Coupling Reactions: Such as Suzuki and Stille couplings, where it facilitates the formation of carbon-carbon bonds.
Oxidative Addition and Reductive Elimination: These steps are crucial in the catalytic cycle of cross-coupling reactions
Common Reagents and Conditions:
Reagents: Aryl halides, organoboron compounds, organostannanes.
Conditions: Typically, these reactions are carried out in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., toluene or dimethylformamide) under inert atmosphere
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Chemistry:
Catalysis: Widely used as a catalyst in organic synthesis, particularly in cross-coupling reactions.
Material Science: Used in the preparation of advanced materials with specific properties
Biology and Medicine:
Drug Development: Facilitates the synthesis of complex molecules that can be used as pharmaceuticals
Industry:
Agrochemicals: Used in the synthesis of compounds for agricultural applications.
Polymers: Involved in the production of specialty polymers with unique properties
Mechanism of Action
The mechanism by which Bis[tris(3-(perfluorooctyl)phenyl)phosphine]palladium(II) dichloride exerts its catalytic effects involves several key steps:
Oxidative Addition: The palladium center inserts into a carbon-halogen bond of the aryl halide.
Transmetalation: The organoboron or organostannane compound transfers its organic group to the palladium center.
Reductive Elimination: The palladium center facilitates the formation of a new carbon-carbon bond and regenerates the active catalyst
Comparison with Similar Compounds
- Bis[tris(3-(heptadecafluorooctyl)phenyl)phosphine]palladium(II) dichloride
- Bis[tris(4-(heptadecafluorooctyl)phenyl)phosphine]palladium(II) dichloride
Uniqueness: Bis[tris(3-(perfluorooctyl)phenyl)phosphine]palladium(II) dichloride is unique due to its high catalytic efficiency and stability in fluorous biphasic systems. This makes it particularly valuable in reactions where traditional catalysts may fail or provide lower yields .
Properties
IUPAC Name |
dichloropalladium;tris[3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)phenyl]phosphane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C42H12F51P.2ClH.Pd/c2*43-19(44,22(49,50)25(55,56)28(61,62)31(67,68)34(73,74)37(79,80)40(85,86)87)13-4-1-7-16(10-13)94(17-8-2-5-14(11-17)20(45,46)23(51,52)26(57,58)29(63,64)32(69,70)35(75,76)38(81,82)41(88,89)90)18-9-3-6-15(12-18)21(47,48)24(53,54)27(59,60)30(65,66)33(71,72)36(77,78)39(83,84)42(91,92)93;;;/h2*1-12H;2*1H;/q;;;;+2/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPYXRLJYOLXIJ-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)P(C2=CC=CC(=C2)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C3=CC=CC(=C3)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.C1=CC(=CC(=C1)P(C2=CC=CC(=C2)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C3=CC=CC(=C3)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.Cl[Pd]Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C84H24Cl2F102P2Pd |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50461501 |
Source
|
Record name | Bis[tris(3-(perfluorooctyl)phenyl)phosphine]palladium(II) dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50461501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3210.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
326475-45-0 |
Source
|
Record name | Bis[tris(3-(perfluorooctyl)phenyl)phosphine]palladium(II) dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50461501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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